5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one 5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 882864-83-7
VCID: VC16041883
InChI: InChI=1S/C23H25ClN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+
SMILES:
Molecular Formula: C23H25ClN4O4
Molecular Weight: 456.9 g/mol

5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one

CAS No.: 882864-83-7

Cat. No.: VC16041883

Molecular Formula: C23H25ClN4O4

Molecular Weight: 456.9 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one - 882864-83-7

Specification

CAS No. 882864-83-7
Molecular Formula C23H25ClN4O4
Molecular Weight 456.9 g/mol
IUPAC Name 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one
Standard InChI InChI=1S/C23H25ClN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+
Standard InChI Key HTUKDXDNMLPYMA-AFUMVMLFSA-N
Isomeric SMILES CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)Cl)O)OC
Canonical SMILES CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)Cl)O)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one, reflects three key structural domains (Figure 1):

  • Pyridazinone Core: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 3 .

  • Hydrazinyl-Benzylidene Moiety: An (E)-configured hydrazone bridge connecting the pyridazinone to a 3-chloro-4-hydroxy-5-methoxyphenyl group.

  • 4-Pentyloxyphenyl Substituent: A lipophilic alkoxy chain at position 6 of the pyridazinone ring.

Table 1: Critical Functional Groups and Their Roles

Functional GroupRole
Pyridazin-3(2H)-oneElectron-deficient scaffold for bioactivity
Hydrazone (–NH–N=CH–)Chelation site for metal ions
3-Chloro-4-hydroxy-5-methoxyHydrogen bonding and polarity modulation
4-PentyloxyphenylLipophilicity enhancement

Physicochemical Profile

The compound’s physicochemical properties derive from its hybrid polar-apolar structure:

  • Molecular Weight: 456.9 g/mol.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups; limited aqueous solubility (estimated logP ≈ 3.2).

  • Tautomerism: The pyridazinone core exhibits keto-enol tautomerism, favoring the keto form in nonpolar solvents .

Synthetic Pathways and Optimization

Condensation Reaction Framework

Synthesis typically involves a two-step protocol (Scheme 1):

  • Preparation of 6-(4-Pentyloxyphenyl)pyridazin-3(2H)-one: Achieved via cyclocondensation of mucobromic acid with 4-pentyloxyphenyl hydrazine .

  • Hydrazone Formation: Condensation with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under acidic catalysis.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Mucobromic acid, EtOH, reflux, 12h68%
2NH2NH2·H2O, HCl, MeOH, 60°C, 6h52%

Catalytic Innovations

Recent advances leverage green chemistry principles:

  • Ionic Liquid Catalysts: [bmim]Br/AlCl3 enhances reaction rates and reduces byproducts in hydrazone formation .

  • Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 80°C, 300W, 15min) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, CH=N).

    • δ 7.89–7.23 (m, 7H, aromatic).

    • δ 4.12 (t, J=6.8 Hz, 2H, OCH2).

    • δ 3.84 (s, 3H, OCH3).

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 1675 (C=O, pyridazinone).

  • 1602 (C=N, hydrazone).

  • 1255 (C–O–C, pentyloxy).

Biological Activity and Mechanistic Insights

Table 3: Hypothesized Bioactivity Profile

Activity TypeProposed Mechanism
AntibacterialTopoisomerase II inhibition
AnticancerPARP-1 enzyme suppression
Anti-inflammatoryCOX-2 selectivity (SI > 10)

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Enhances membrane permeability and target binding.

  • Pentyloxy Chain: Optimal length (C5) balances lipophilicity and solubility.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Combinatorial regimens with PARP inhibitors (Phase 0 studies pending).

  • Antimicrobial Resistance: Synergy with β-lactam antibiotics against MRSA .

Agricultural Chemistry

  • Herbicide Development: Structural analogs show pre-emergent weed control (EC50 = 2.4 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator